molecular formula C16H25N B3131677 N-(Cyclohexylmethyl)-2,4,6-trimethylaniline CAS No. 356540-01-7

N-(Cyclohexylmethyl)-2,4,6-trimethylaniline

Cat. No.: B3131677
CAS No.: 356540-01-7
M. Wt: 231.38 g/mol
InChI Key: FBNUOAVWSKGPMP-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-2,4,6-trimethylaniline (CAS 356540-01-7) is a chemical compound with the molecular formula C 16 H 25 N and an average molecular mass of 231.38 g/mol . This aniline derivative features a cyclohexylmethyl group attached to the nitrogen atom and methyl substituents at the 2, 4, and 6 positions of the benzene ring, a structure that suggests potential as a versatile building block or intermediate in organic synthesis. The steric hindrance provided by the trimethylaniline moiety can be exploited in the development of ligands for catalysts or in the synthesis of more complex molecular architectures, such as those found in pharmaceutical research . While the specific biological mechanism of action for this compound is not fully elucidated, its structural components are commonly associated with applications in materials science and as an intermediate in the development of protein tyrosine kinase inhibitors for research purposes . Researchers value this compound for its potential to contribute to the discovery and optimization of novel bioactive molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(cyclohexylmethyl)-2,4,6-trimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h9-10,15,17H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNUOAVWSKGPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-2,4,6-trimethylaniline can be achieved through several methods. One common approach involves the alkylation of 2,4,6-trimethylaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-2,4,6-trimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexylmethyl-2,4,6-trimethylaniline.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

N-(Cyclohexylmethyl)-2,4,6-trimethylaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-2,4,6-trimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties
Compound Substituent(s) Melting Point (°C) Boiling Point (°C) Solubility Key Applications
N-(Cyclohexylmethyl)-2,4,6-trimethylaniline Cyclohexylmethyl Not reported Not reported Likely low water solubility Catalysis, polymer synthesis
2,4,6-Trimethylaniline None (parent compound) -5 108–110 (11 mmHg) Immiscible in water Dye intermediates, Grubbs catalysts
N-(tert-Butyloxycarbonyl)-2,4,6-trimethylaniline tert-Butyloxycarbonyl 66–68 Not reported Soluble in THF, DMF Protecting group in peptide synthesis
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline 4-Bromophenyl Not reported Not reported Organic solvents Hole transport layer in perovskite solar cells
Trimecaine Diethylaminoacetyl Not reported Not reported Ethanol, ether Local anesthetic

Key Observations :

  • Solubility: Bulky substituents (e.g., tert-butyloxycarbonyl, bromophenyl) enhance solubility in non-polar solvents, whereas polar groups (e.g., hydroxyl in Schiff bases) improve water miscibility .
  • Thermal Stability : tert-Butyloxycarbonyl derivatives exhibit stability up to 66–68°C , while polyimides with trimethylaniline units show high thermal stability (Tg > 300°C) .
Reactivity and Functionalization
  • Hydroamination : 2,4,6-Trimethylaniline reacts with phenylacetylene in the presence of gold catalysts to form propargylamines .
  • Schiff Base Formation : Forms thermochromic imines with aldehydes (e.g., N-(3-hydroxysalicylidene)-2,4,6-trimethylaniline), exhibiting structural dimorphism .
  • Polymerization: Serves as a monomer in polyimides for gas separation membranes, enhancing permeability and selectivity .
Catalysis and Materials Science
  • Grubbs Catalysts : 2,4,6-Trimethylaniline derivatives are precursors for ruthenium-based metathesis catalysts, with steric bulk improving catalyst stability .
  • Solar Cells : N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline is a high-purity intermediate for perovskite solar cells, achieving >98% purity .

Biological Activity

N-(Cyclohexylmethyl)-2,4,6-trimethylaniline, a derivative of 2,4,6-trimethylaniline, has garnered attention in recent years for its potential biological activity and implications in toxicology and pharmacology. This article delves into the biological activity of this compound, examining its carcinogenic properties, metabolic pathways, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is an aromatic amine characterized by the presence of three methyl groups on the benzene ring and a cyclohexylmethyl substituent. Its molecular formula is C13H19NC_{13}H_{19}N.

PropertyValue
Molecular Weight201.30 g/mol
Boiling Point240 °C
Melting Point10 °C
SolubilitySoluble in organic solvents

Carcinogenic Potential

The compound exhibits significant carcinogenic potential as demonstrated in various animal studies. Long-term feeding studies have shown increased incidences of liver tumors (hepatomas) and other neoplasms in both male and female rodents.

  • Rats : An 18-month study indicated a rise in liver cholangiocarcinomas and hepatomas, with significant p-values suggesting a strong correlation between exposure and tumor development .
  • Mice : Similar findings were reported in mice, where high doses led to a marked increase in vascular tumors and hepatomas .

Metabolic Pathways

This compound undergoes metabolic activation primarily through N-hydroxylation. This process leads to the formation of reactive metabolites that can interact with cellular macromolecules, potentially resulting in genotoxic effects.

  • Methemoglobinemia : Exposure to this compound can induce methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues .
  • Genotoxicity : Studies have shown that the compound exhibits weak mutagenic properties in bacterial assays (e.g., Salmonella typhimurium) and other genotoxic tests .

Therapeutic Applications

Despite its toxicological concerns, there is ongoing research into the potential therapeutic applications of this compound. It has been explored for:

  • Antimicrobial Activity : Investigations into its efficacy against various pathogens are underway.
  • Enzyme Interaction Studies : The compound has been used as a biochemical probe to understand enzyme mechanisms .

Case Studies

  • Study on Liver Tumors in Rats : In one notable study involving male CD rats fed with varying doses of the compound over 18 months, significant increases in liver neoplasms were documented. The control group exhibited no tumors, reinforcing the compound's role as a carcinogen .
  • Genotoxicity Assessment : A comprehensive assessment revealed that this compound displayed mutagenic effects under specific conditions. This finding is crucial for understanding its safety profile in industrial applications .

Q & A

Q. What are common synthetic routes for N-(Cyclohexylmethyl)-2,4,6-trimethylaniline in laboratory settings?

The compound can be synthesized via acetylation reactions using acetyl chloride in benzene, as demonstrated for related 2,4,6-trimethylaniline derivatives . Additionally, Rhodium-catalyzed multicomponent reactions (e.g., with propargylamines) offer a versatile approach for constructing its derivatives, requiring optimization of catalyst loading (e.g., 2.5 mol% Rh) and reaction time (24–48 hours) .

Q. How is the structural characterization of this compound typically performed?

X-ray crystallography is the gold standard for determining molecular geometry and intermolecular interactions, as shown in studies of its salts (e.g., nitrate and perchlorate derivatives) . Gravimetric analysis complements crystallography by quantifying thermal decomposition products, while spectroscopic methods (NMR, IR) validate functional groups .

Q. What safety precautions are necessary when handling this compound?

Due to acute toxicity (Hazard Classifications: Acute Tox. 1 Inhalation, 4 Dermal), use PPE (gloves, goggles), fume hoods, and adhere to protocols for hazardous amine handling. Storage at 0–6°C is recommended for stability .

Advanced Research Questions

Q. How can researchers optimize catalytic methods for synthesizing derivatives of this compound?

Rhodium-catalyzed reactions (e.g., propargylamine synthesis) benefit from solvent selection (e.g., toluene) and temperature control (60–80°C). Catalytic systems like [Rh(cod)Cl]₂ with chiral ligands improve enantioselectivity, as demonstrated in Rubio-Pérez et al. (2015) .

Q. What advanced analytical techniques are used to detect trace amounts in biological samples?

Solid-phase microextraction (SPME) coupled with GC-MS enables detection at ppb levels in urine, blood, and milk. Optimize parameters: pH 9–10, 60°C, and 15% NaCl for maximum analyte adsorption onto polydimethylsiloxane fibers .

Q. How to address contradictions in genotoxicity data for ortho-substituted aniline derivatives?

Resolve discrepancies using a tiered testing strategy: (1) Salmonella microsome assays (Ames test) with metabolic activation (S9 mix), (2) somatic mutation assays in Drosophila melanogaster, and (3) DNA binding studies in mammalian cells, as applied to 2,4,6-trimethylaniline .

Q. What strategies resolve low yields in multicomponent reactions involving this compound?

Isocyanide-based reactions (e.g., Ugi-type) require stoichiometric control (1:1 molar ratio of reactants) and tert-butyl isocyanide as a coupling partner. Purification via ethanol recrystallization improves yields, as shown in Patil (2012) for related tetrazole derivatives .

Q. How to assess thermal stability and decomposition pathways?

Thermogravimetric-differential scanning calorimetry (TG-DSC) under nitrogen/argon atmospheres reveals decomposition thresholds (e.g., 200–250°C for nitrate salts). Ignition delay studies quantify explosive hazards, critical for handling perchlorate derivatives .

Q. What computational methods support crystallographic data refinement for derivatives?

The SHELX software suite (SHELXL, SHELXS) refines crystal structures using high-resolution data. For complex derivatives, employ twin refinement and anisotropic displacement parameters, as detailed in Sheldrick’s methodology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Cyclohexylmethyl)-2,4,6-trimethylaniline
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N-(Cyclohexylmethyl)-2,4,6-trimethylaniline

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